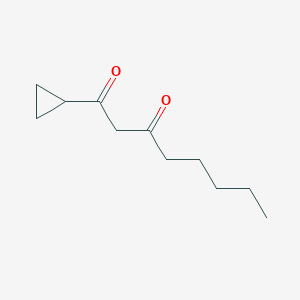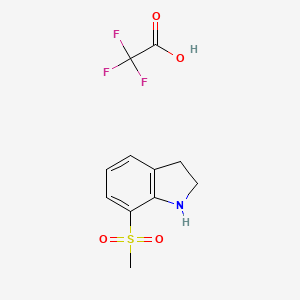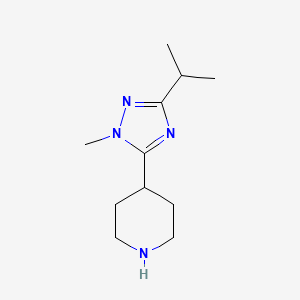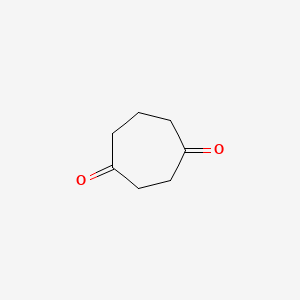
1,4-Cycloheptanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cycloheptanedione is an organic compound with the molecular formula C7H10O2 . It is a diketone, meaning it contains two ketone groups. This compound is part of the cycloheptane family, characterized by a seven-membered ring structure. The presence of two ketone groups at the 1 and 4 positions makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cycloheptanedione can be synthesized through various methods. One common approach involves the oxidation of cycloheptanone . This reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ring expansion of cyclohexanone derivatives using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of cycloheptanone using environmentally friendly oxidizing agents and catalysts to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cycloheptanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ketone positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted cycloheptanones.
Applications De Recherche Scientifique
1,4-Cycloheptanedione has numerous applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1,4-Cycloheptanedione involves its ability to act as an electrophile due to the presence of two ketone groups. These ketone groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming new ring structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanedione: A six-membered ring diketone with similar reactivity but different ring strain and stability.
1,3-Cycloheptanedione: Another isomer with ketone groups at the 1 and 3 positions, leading to different chemical properties and reactivity.
Uniqueness
1,4-Cycloheptanedione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. The positioning of the ketone groups also influences its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
14950-46-0 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
cycloheptane-1,4-dione |
InChI |
InChI=1S/C7H10O2/c8-6-2-1-3-7(9)5-4-6/h1-5H2 |
Clé InChI |
JFZCBLXXTGLKOG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


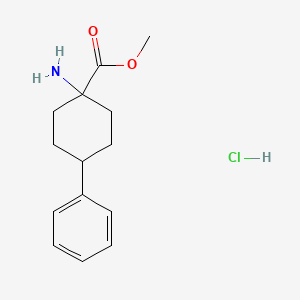
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
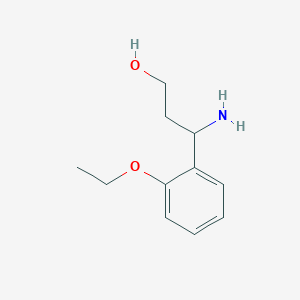
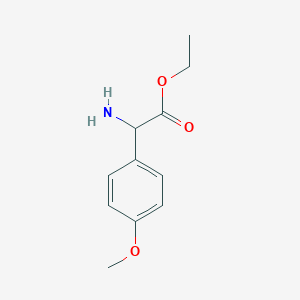
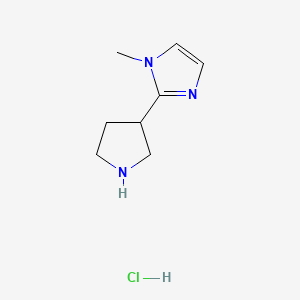
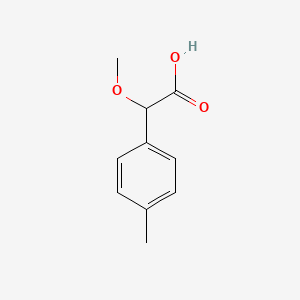
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
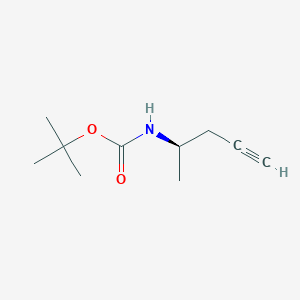
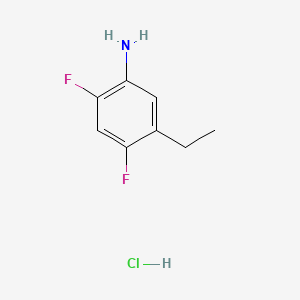
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
